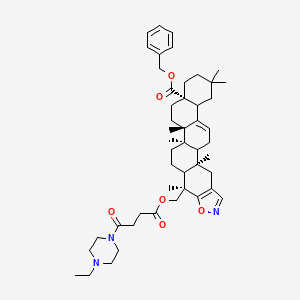
P-gp inhibitor 3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
P-glycoprotein inhibitor 3 is a compound known for its ability to inhibit the activity of P-glycoprotein, a membrane transport protein that plays a crucial role in the efflux of various substances out of cells. This inhibition is particularly significant in the context of overcoming multidrug resistance in cancer therapy, as P-glycoprotein often pumps out chemotherapeutic agents, reducing their efficacy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of P-glycoprotein inhibitor 3 typically involves multiple steps, including the formation of key intermediates through reactions such as nucleophilic substitution, reduction, and cyclization. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions, such as specific temperatures and pH levels .
Industrial Production Methods
Industrial production of P-glycoprotein inhibitor 3 often employs large-scale chemical synthesis techniques, optimizing reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and advanced purification methods to ensure the compound meets pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions
P-glycoprotein inhibitor 3 undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, it can form oxidized derivatives.
Reduction: Reducing agents can convert it into reduced forms.
Substitution: It can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. Reaction conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydrogenated forms .
Aplicaciones Científicas De Investigación
P-glycoprotein inhibitor 3 has a wide range of scientific research applications:
Chemistry: Used as a tool to study the mechanisms of drug transport and resistance.
Biology: Helps in understanding the role of P-glycoprotein in cellular processes.
Medicine: Investigated for its potential to enhance the efficacy of chemotherapeutic agents by inhibiting drug efflux.
Industry: Utilized in the development of drug formulations to improve bioavailability and therapeutic outcomes.
Mecanismo De Acción
P-glycoprotein inhibitor 3 exerts its effects by binding to the nucleotide-binding domains of P-glycoprotein, thereby inhibiting its ATPase activity. This inhibition prevents the efflux of chemotherapeutic agents from cancer cells, allowing for higher intracellular concentrations and improved therapeutic efficacy. The molecular targets include the transmembrane domains and nucleotide-binding domains of P-glycoprotein .
Comparación Con Compuestos Similares
Similar Compounds
Tariquidar: Another potent P-glycoprotein inhibitor known for its specificity and efficacy.
Verapamil: A calcium channel blocker that also inhibits P-glycoprotein, though less specifically.
Cyclosporin A: An immunosuppressant with P-glycoprotein inhibitory properties.
Uniqueness
P-glycoprotein inhibitor 3 is unique in its high specificity and potency in inhibiting P-glycoprotein, making it a valuable tool in overcoming multidrug resistance in cancer therapy. Its ability to bind specifically to the nucleotide-binding domains sets it apart from other inhibitors that may have broader targets .
Propiedades
Fórmula molecular |
C48H67N3O6 |
|---|---|
Peso molecular |
782.1 g/mol |
Nombre IUPAC |
benzyl (1R,2S,5S,15R,22R)-22-[[4-(4-ethylpiperazin-1-yl)-4-oxobutanoyl]oxymethyl]-1,2,8,8,15,22-hexamethyl-20-oxa-19-azahexacyclo[12.11.0.02,11.05,10.015,23.017,21]pentacosa-11,17(21),18-triene-5-carboxylate |
InChI |
InChI=1S/C48H67N3O6/c1-8-50-24-26-51(27-25-50)39(52)16-17-40(53)56-32-45(5)37-18-19-47(7)38(44(37,4)28-34-30-49-57-41(34)45)15-14-35-36-29-43(2,3)20-22-48(36,23-21-46(35,47)6)42(54)55-31-33-12-10-9-11-13-33/h9-14,30,36-38H,8,15-29,31-32H2,1-7H3/t36?,37?,38?,44-,45-,46+,47+,48-/m0/s1 |
Clave InChI |
XDMZDNVQHFRLSA-PHOYSIAWSA-N |
SMILES isomérico |
CCN1CCN(CC1)C(=O)CCC(=O)OC[C@]2(C3CC[C@@]4(C([C@]3(CC5=C2ON=C5)C)CC=C6[C@]4(CC[C@@]7(C6CC(CC7)(C)C)C(=O)OCC8=CC=CC=C8)C)C)C |
SMILES canónico |
CCN1CCN(CC1)C(=O)CCC(=O)OCC2(C3CCC4(C(C3(CC5=C2ON=C5)C)CC=C6C4(CCC7(C6CC(CC7)(C)C)C(=O)OCC8=CC=CC=C8)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


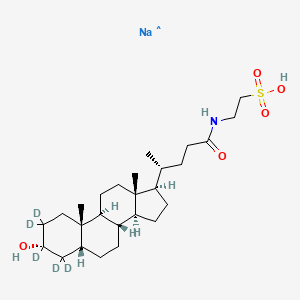
![(4S,6S)-6-methyl-7,7-dioxo-4-(1,1,2,2,2-pentadeuterioethylamino)-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide](/img/structure/B12428779.png)
![methyl (1R,9R,10S,11R,12R)-14-cyclopropyl-12-hydroxy-3,5-dimethoxy-9-(4-methoxyphenyl)-10-phenyl-8-oxa-13,15-diazatetracyclo[7.6.0.01,12.02,7]pentadeca-2(7),3,5,14-tetraene-11-carboxylate](/img/structure/B12428787.png)

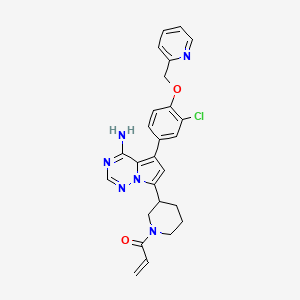



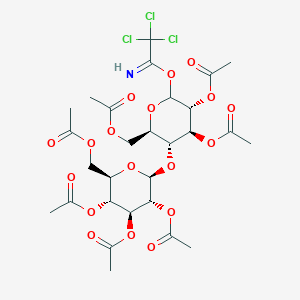

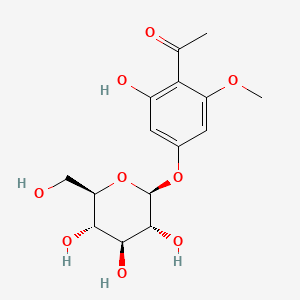

![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-1'-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl]-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23-dioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(32),2,4,9,19,21,24,26,30-nonaene-28,4'-piperidin-1-ium]-13-yl] acetate](/img/structure/B12428836.png)

